{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride
Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
Pyrrole synthesis involves various tactical approaches . For example, nitro derivatives can be reduced with tin(II) chloride dihydrate to obtain the amino compounds, which can then react with Boc-protected S-methylthiourea .Molecular Structure Analysis
The molecular structure of pyrrole involves a five-membered ring with alternating single and double bonds, which makes it aromatic . All five atoms in the ring are sp2 hybridized, and each has a p orbital perpendicular to the plane of the ring, allowing the ring to be fully conjugated .Chemical Reactions Analysis
Pyrrole can undergo a variety of chemical reactions. For example, it can react with nitro derivatives in the presence of tin(II) chloride dihydrate to form amino compounds .Scientific Research Applications
Synthesis of Novel Compounds : The compound has been used as a starting material or intermediate in the synthesis of novel chemical entities. For example, Petrova et al. (2023) synthesized a related compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, highlighting its potential in creating new chemical structures Petrova et al. (2023).
Biological and Pharmacological Applications : Some studies have focused on the biological activities of derivatives of this compound. For instance, Redda et al. (2011) synthesized substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents, suggesting potential applications in cancer therapy Redda et al. (2011).
Development of New Synthetic Methods : The compound has been utilized in the development of new synthetic methodologies. For example, Roman (2013) used a related compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, to generate a structurally diverse library of compounds, demonstrating its versatility in organic synthesis Roman (2013).
Material Science Applications : The compound and its derivatives have potential applications in materials science. For example, Nolan et al. (2006) described the synthesis and characterization of ZP9 and ZP10, two dyes containing pyrrole groups, for biological imaging applications Nolan et al. (2006).
Molecular Docking and Modeling Studies : The compound has been used in molecular docking and modeling studies. For instance, Genç et al. (2021) synthesized a derivative for potential inhibition of SARS CoV-2, showcasing its application in antiviral research Genç et al. (2021).
Mechanism of Action
Target of action
Pyrrole and benzothiophene derivatives are known to interact with a variety of biological targets. For example, imidazole, a compound that contains a pyrrole ring, is a core component of many natural products such as histidine and histamine .
Mode of action
The mode of action of pyrrole and benzothiophene derivatives can vary greatly depending on the specific compound and its targets. For instance, in one mechanism involving a pyrrole derivative, the alkylamine attacks the enol site of 3-deoxy-d-glucose forming an enamino diketone .
Biochemical pathways
Pyrrole and benzothiophene derivatives can affect a wide range of biochemical pathways. For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of action
The molecular and cellular effects of pyrrole and benzothiophene derivatives can vary greatly depending on the specific compound and its targets. For example, imidazole derivatives show a broad range of chemical and biological properties .
Properties
IUPAC Name |
(2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S.ClH/c14-9-11-10-5-1-2-6-12(10)16-13(11)15-7-3-4-8-15;/h3-4,7-8H,1-2,5-6,9,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUATIKUSWTPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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